molecular formula C33H57F2N5O9 B12216451 gamma-Secretase Inhibitor II

gamma-Secretase Inhibitor II

Cat. No.: B12216451
M. Wt: 705.8 g/mol
InChI Key: BZPZKKSYPNZRTG-UHFFFAOYSA-N
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Description

Gamma-Secretase Inhibitor II is a potent and selective inhibitor of gamma-secretase, an intramembrane aspartyl protease that plays a crucial role in the generation of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting gamma-secretase, this compound aims to reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Inhibitor II involves multiple steps, including the formation of key intermediates through various organic reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Gamma-Secretase Inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their inhibitory activity and potential therapeutic applications .

Scientific Research Applications

Gamma-Secretase Inhibitor II has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanism of gamma-secretase and its role in the cleavage of amyloid precursor protein.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of gamma-secretase inhibition on cell signaling pathways and protein processing.

    Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders by reducing amyloid-beta peptide production.

    Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new gamma-secretase inhibitors.

Mechanism of Action

Gamma-Secretase Inhibitor II exerts its effects by binding to the active site of gamma-secretase, thereby preventing the cleavage of amyloid precursor protein into amyloid-beta peptides. This inhibition disrupts the production of amyloid-beta peptides, which are believed to play a key role in the formation of amyloid plaques in the brain. The molecular targets of this compound include the subunits of gamma-secretase, such as presenilin, nicastrin, and other associated proteins .

Properties

Molecular Formula

C33H57F2N5O9

Molecular Weight

705.8 g/mol

IUPAC Name

methyl 2-[[2-[[2,2-difluoro-4-[[3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]-3-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoate

InChI

InChI=1S/C33H57F2N5O9/c1-14-18(7)23(37-27(43)22(17(5)6)40-31(47)49-32(10,11)12)28(44)36-20(9)25(41)33(34,35)30(46)39-21(16(3)4)26(42)38-24(19(8)15-2)29(45)48-13/h16-24H,14-15H2,1-13H3,(H,36,44)(H,37,43)(H,38,42)(H,39,46)(H,40,47)

InChI Key

BZPZKKSYPNZRTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)OC)(F)F)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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